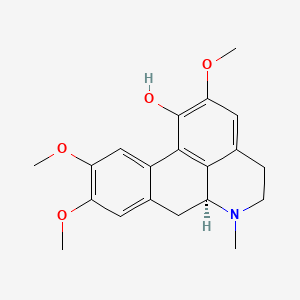

Thaliporphine

Description

Contextualizing Thaliporphine (B1221002) within Natural Product Alkaloid Research

This compound belongs to the aporphine (B1220529) class of alkaloids, which are a significant and large group of isoquinoline (B145761) alkaloids, second only to the benzylisoquinoline alkaloids. wikipedia.org Aporphine alkaloids are characterized by a core tetracyclic ring system and are found in numerous plant families. wikipedia.org These compounds are of considerable interest to researchers due to their structural similarity to morphine and their wide range of biological activities. wikipedia.orgresearchgate.net

Natural products, particularly alkaloids, have historically been a rich source of lead compounds for drug discovery. nih.gov this compound is one of many aporphine alkaloids, including boldine (B1667363), nuciferine (B1677029), and glaucine (B1671577), that are studied for their potential therapeutic applications. mdpi.comnih.gov The investigation of this compound is firmly rooted in the broader field of natural product chemistry, which seeks to isolate, identify, and characterize bioactive compounds from natural sources. researchgate.netcolab.ws Research in this area often involves the elucidation of biosynthetic pathways, the total synthesis of the natural product, and the exploration of its pharmacological properties. wikipedia.orgtandfonline.com

The study of aporphine alkaloids like this compound contributes to our understanding of plant biochemistry and the evolution of secondary metabolic pathways. wikipedia.org Furthermore, the unique chemical scaffold of this compound provides a template for the semisynthesis of novel derivatives with potentially enhanced or more specific biological activities. acs.orgresearchgate.net

Historical Perspective on the Scientific Investigation of this compound

The scientific journey of this compound began with its isolation from various plant species. It was first identified as a quaternary salt from Fagaratinguassoiba and was initially assigned a different chemical structure. cabidigitallibrary.org This structure was later revised after the synthesis of 1-hydroxy-2,9,10-trimethoxyaporphine, which was found to be identical to the alkaloid this compound (also known as thalicmidine) isolated from Thalictrum fendleri. cabidigitallibrary.org

Over the years, this compound has been isolated from a variety of plant families and genera, highlighting its distribution in the plant kingdom.

Table 1: Plant Sources of this compound

| Family | Genus | Species | Part of Plant | Reference(s) |

|---|---|---|---|---|

| Berberidaceae | Berberis | lycium | Aerial part | cabidigitallibrary.org |

| Lauraceae | Neolitsea | konishii | Not specified | researchgate.netcolab.wsacs.org |

| Lauraceae | Phoebe | formosana | Not specified | acs.org |

| Ranunculaceae | Thalictrum | fendleri | Not specified | cabidigitallibrary.org |

| Ranunculaceae | Thalictrum | cirrhosum | Whole herb | researchgate.net |

| Ranunculaceae | Thalictrum | cultratum | Not specified | sciencescholar.us |

| Ranunculaceae | Thalictrum | faberi | Not specified | sciencescholar.us |

| Ranunculaceae | Thalictrum | foliolosum | Not specified | sciencescholar.us |

| Annonaceae | Annona | muricata | Leaves | mdpi.com |

Early research focused on the isolation, purification, and structural elucidation of this compound using spectroscopic techniques such as NMR and mass spectrometry. cabidigitallibrary.org Subsequent investigations delved into its chemical synthesis. For instance, a photochemical synthesis of (±)-thaliporphine was reported, utilizing photochemical cyclization as a key step. tandfonline.com Another approach involved the semisynthesis of this compound and its N-homologues from laurolitsine (B191710), an abundant aporphine found in Phoebe formosana. acs.orgresearchgate.net These synthetic and semisynthetic studies have been crucial for confirming the structure of this compound and for producing sufficient quantities for further biological evaluation.

Overview of Major Research Domains Pertaining to this compound

Scientific research on this compound has primarily concentrated on its pharmacological effects, revealing a broad spectrum of biological activities. The major domains of investigation include its cardiovascular, anti-inflammatory, and potential anticancer properties.

Cardiovascular Effects: A significant body of research has explored the effects of this compound on the cardiovascular system. Studies have shown that it possesses cardioprotective properties, particularly in the context of endotoxemia and ischemia-reperfusion injury. plos.orgnih.govnih.gov Research in animal models has demonstrated that this compound can preserve cardiac function during endotoxemic shock by attenuating inflammatory signaling pathways, such as the NF-κB pathway. plos.orgnih.gov It has been observed to reduce the production of inflammatory mediators like TNF-α and to decrease apoptosis in cardiac cells. plos.orgnih.gov Furthermore, this compound has been shown to have a positive inotropic (increasing the force of contraction) and a negative chronotropic (decreasing the heart rate) effect on rat cardiac tissue. acs.orgjfda-online.com Its mechanism of action in cardioprotection has also been linked to the activation of opioid receptors and the opening of mitochondrial K(ATP) channels. nih.gov

Anti-inflammatory Activity: The anti-inflammatory properties of this compound are a central theme in its research profile. It has been shown to suppress the production of inflammatory cytokines and free radicals. nih.gov In studies related to endotoxemia, this compound reduced levels of superoxide (B77818) anion and TNF-α. mdpi.complos.org Its anti-inflammatory action is often attributed to its ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and p38 MAPK pathways. mdpi.complos.org This has led to investigations into its potential for mitigating inflammatory conditions in various organs, including the heart and lungs. plos.orgnih.gov

Anticancer Research: The potential of aporphine alkaloids as anticancer agents has prompted investigations into the cytotoxic effects of this compound. nih.govmdpi.comsemanticscholar.org While some aporphine alkaloids have demonstrated significant cytotoxicity against various cancer cell lines, research on this compound in this area is still emerging. researchgate.netsemanticscholar.org For example, this compound was included in a broader study of alkaloids from Annona species and their potential anticancer effects. mdpi.comnih.gov The exploration of its efficacy against different cancer cell lines and the elucidation of its mechanism of action in this context remain active areas of research. semanticscholar.orgfrontiersin.org

Table 2: Investigated Pharmacological Activities of this compound

| Research Domain | Key Findings | Reference(s) |

|---|---|---|

| Cardiovascular | Protects against myocardial dysfunction in endotoxemia. Reduces infarct size after ischemia-reperfusion. Exhibits positive inotropic and negative chronotropic effects. | acs.orgplos.orgnih.govnih.govjfda-online.com |

| Anti-inflammatory | Suppresses production of NO, superoxide anion, and TNF-α. Attenuates NF-κB and p38 MAPK signaling pathways. Reduces inflammatory cell infiltration. | mdpi.complos.orgnih.gov |

| Anticancer | Investigated for cytotoxic effects against cancer cell lines. | mdpi.comsemanticscholar.orgnih.govfrontiersin.org |

| Metabolic | Decreases glucose absorption and has anti-hyperglycemic effects in diabetic rats. | mdpi.com |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| (±)-isoboldine |

| (±)-N-methyllaurotetanine |

| (±)-thaliporphine |

| (±)-wilsonirine |

| 1-hydroxy-2,9,10-trimethoxyaporphine |

| Actinodaphnin |

| Apomorphine |

| Axitinib |

| Beilschmin A |

| Beilschmin B |

| Beilschmin C |

| Beilschmin D |

| Beilschminol A |

| Beilschminol B |

| Berberine |

| Boldine |

| Bulbocapnin |

| Cassyfiline |

| Cassythin |

| Codeine |

| Coptis |

| Corydine |

| Corytuberine (B190840) |

| Diallyl thiosulfinate (allicen) |

| Dicentrine |

| Diosgenin |

| Doxorubicin |

| Endiandramide A |

| Endiandramide B |

| Endiandric acid K |

| Endiandric acid L |

| Endiandric acid M |

| Gemcitabine |

| Glaucine |

| Isoboldine |

| Isocorydine |

| Lagesianine A |

| Laurolitsine |

| Magnoflorine (B1675912) |

| Morphine |

| N-formylnorglaucine |

| N-propylnorglaucine |

| Nantenine |

| Neolitsine |

| Norisoboldine |

| Northalphenine |

| Nuciferine |

| Pancordine |

| Papaverine |

| Reticuline (B1680550) |

| Roemerine |

| Stylopine |

| Taspine (B30418) |

| Thallactone A |

| Thallactone B |

| Thalmidine |

| Thalmine |

| Thebaine |

| Tiliacorine |

| Toxiferine |

| Tricyclotsangibelin |

| Trilobine |

| Tsangin A |

| Tsangin B |

| Tsangin C |

| Tubocurarine |

| Ukrain |

| Xylopine |

| Xylopinine |

Structure

3D Structure

Properties

Molecular Formula |

C20H23NO4 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

(6aS)-2,9,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |

InChI |

InChI=1S/C20H23NO4/c1-21-6-5-11-8-17(25-4)20(22)19-13-10-16(24-3)15(23-2)9-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3/t14-/m0/s1 |

InChI Key |

SAERKXUSZPTMCQ-AWEZNQCLSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)O)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)O)OC |

Synonyms |

thaliporphine thaliporphine hydrochloride |

Origin of Product |

United States |

Discovery, Isolation, and Structural Elucidation of Thaliporphine

Botanical Sources and Phytochemical Investigations Leading to Thaliporphine (B1221002) Isolation

The quest to identify and isolate this compound has led researchers to a diverse range of plant families, with notable occurrences in the Lauraceae, Berberidaceae, and Ranunculaceae families. mdpi.comacs.org

This compound Occurrence in Lauraceae Family Species

The Lauraceae family, known for its rich diversity of isoquinoline (B145761) alkaloids, has been a significant source of this compound. sci-hub.se Investigations into various species within this family have consistently reported the presence of this aporphine (B1220529) alkaloid. sci-hub.seresearchgate.net For instance, this compound has been isolated from Neolitsea konishii K, a plant indigenous to Taiwan. nih.govnih.gov It has also been identified as a major alkaloidal component in Lindera pipericarpa, a tree used in traditional cosmetics. ird.fr Furthermore, research on Phoebe formosana has identified laurolitsine (B191710), an abundant aporphine from which this compound can be synthesized. acs.orgnih.gov These findings underscore the prevalence of this compound within the Lauraceae family and highlight the importance of this botanical group in its discovery. mdpi.complos.org

Isolation from Berberis lycium Royle and other Berberis species

The Berberidaceae family, and specifically the genus Berberis, represents another crucial botanical source of this compound. baqai.edu.pk Chemical studies on the aerial parts of Berberis lycium Royle led to the successful isolation of this compound. baqai.edu.pkcabidigitallibrary.org This was a significant finding as it marked the first reported isolation of this compound from this particular Berberis species. baqai.edu.pkcabidigitallibrary.org While aporphines are considered relatively rare in the Berberis genus, this compound, also known as thalicmidine, has been identified in several other species, including B. densiflora, B. heterobotrys, B. heteropoda, B. integerrima, B. oblonga, and B. turcomanica. baqai.edu.pk

Presence in Anemone coronaria

Investigations into the phytochemical composition of Anemone coronaria, a member of the Ranunculaceae family, have also revealed the presence of this compound. thieme-connect.com Bio-guided fractionation of an alkaloid-rich fraction from this plant identified this compound as one of its components, constituting 14.1% of the fraction. thieme-connect.comresearchgate.net This discovery is noteworthy as it expands the known botanical distribution of this compound to another plant family with a history of use in traditional medicine. thieme-connect.comvdoc.pub

Methodologies for the Extraction and Purification of this compound from Biological Matrices

The isolation of this compound from its natural plant sources involves a series of extraction and purification steps. A common approach begins with the extraction of the powdered plant material, such as the aerial parts of Berberis lycium Royle, using a solvent like ethanol. cabidigitallibrary.org

Following the initial extraction, the solvent is removed, and the resulting residue is subjected to an acid-base extraction to separate the basic alkaloidal fraction. cabidigitallibrary.org This fraction is then further purified using chromatographic techniques. Column chromatography with silica (B1680970) gel is a frequently employed method. For instance, the basic fraction from B. lycium was passed through a silica gel column and eluted with a solvent system of dichloromethylene with 2% methanol (B129727). cabidigitallibrary.org

Further refinement is often achieved through preparative thin-layer chromatography (TLC). cabidigitallibrary.org In the isolation from B. lycium, a fraction obtained from column chromatography was subjected to preparative TLC on silica gel GF-250 with a solvent system of hexane (B92381) and acetone (B3395972) (8:2, v/v) containing a few drops of diethylamine (B46881) (DEA) to yield the pure this compound alkaloid. cabidigitallibrary.org Similarly, bio-guided fractionation of Anemone coronaria utilized reversed-phase high-performance liquid chromatography (HPLC) for the separation and identification of its active fractions, which included this compound. thieme-connect.com

Spectroscopic and Crystallographic Approaches in the Structural Determination of this compound

The definitive structural elucidation of this compound has been accomplished through the application of various spectroscopic and spectrometric techniques. cabidigitallibrary.org These methods provide detailed information about the molecule's connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation (¹H NMR, ¹³C NMR, DEPT, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the structure of this compound. cabidigitallibrary.orgkab.ac.ug One-dimensional NMR techniques, including ¹H NMR and ¹³C NMR, provide fundamental information about the hydrogen and carbon framework of the molecule. cabidigitallibrary.org

In the analysis of this compound isolated from Berberis lycium Royle, ¹H and ¹³C NMR spectra were recorded on a Bruker 400 MHz instrument in acetone-d6. cabidigitallibrary.org The spectral data obtained were then compared with and found to be in conformity with previously reported data for this compound (also known as thalicmidine). cabidigitallibrary.org

To gain deeper insights into the carbon skeleton, Distortionless Enhancement by Polarization Transfer (DEPT) experiments, specifically DEPT-90 and DEPT-135, were utilized. baqai.edu.pkcabidigitallibrary.org These experiments help to distinguish between CH, CH₂, and CH₃ groups, providing crucial information for the correct assignment of carbon signals. The combination of these NMR techniques, often supplemented with mass spectrometry data, has been instrumental in unequivocally confirming the structure of this compound. baqai.edu.pkcabidigitallibrary.org Two-dimensional NMR techniques are also implicitly part of the standard toolkit for complex natural product elucidation, providing correlational data to piece together the molecular puzzle. acs.orgnih.gov

Mass Spectrometry (MS) in this compound Structure Confirmation

Mass spectrometry has been a critical tool in confirming the molecular weight and structure of this compound. The technique provides information on the mass-to-charge ratio (m/z) of the molecular ion, which directly corresponds to the compound's molecular weight.

In studies of alkaloids isolated from Glaucium fimbrilligerum, the mass spectrum of this compound showed a molecular ion peak [M]⁺ at m/z 341. ut.ac.ir This finding is consistent with the calculated molecular formula of C₂₀H₂₃NO₄ and a molecular weight of 341.407 g/mol . ut.ac.irjst.go.jpwikidata.org The spectral data obtained from this compound isolated from Berberis lycium were also in conformity with previously reported data. cabidigitallibrary.org

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₃NO₄ | jst.go.jpwikidata.org |

| Molecular Weight | 341.407 g/mol | jst.go.jp |

| Molecular Ion Peak [M]⁺ (m/z) | 341 | ut.ac.ir |

| MassBank Accession | MSBNK-Washington_State_Univ-BML82240 | wikidata.org |

Stereochemical Assignment and Absolute Configuration of this compound

The stereochemistry of this compound is a crucial aspect of its chemical identity. As an aporphine alkaloid, it possesses a chiral center at carbon 6a, leading to the possibility of two enantiomers, (S)-thaliporphine and (R)-thaliporphine.

Determining the absolute configuration of these molecules often involves advanced analytical techniques. For many aporphine alkaloids, the absolute stereochemistry is assessed by comparing experimental and calculated Electronic Circular Dichroism (ECD) spectra. kib.ac.cn This computational approach allows for the assignment of the specific spatial arrangement, such as the (6aS) configuration, by matching the observed ECD spectrum with the theoretically predicted spectrum for that isomer. kib.ac.cn

Biosynthetic Pathways and Precursors of Thaliporphine

Enzymatic Catalysis and Intermediate Metabolites in Thaliporphine (B1221002) Biosynthesis

The formation of this compound is catalyzed by a series of enzymes that guide the transformation of precursor molecules through various intermediate stages. This process begins with the foundational steps of the BIA pathway and proceeds through specific branch pathways leading to the aporphine (B1220529) scaffold. helsinki.fi

(S)-Reticuline is a pivotal branch-point intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids, including the aporphine-type alkaloids like this compound. pnas.orgnih.gov Its central role stems from its strategic position in the pathway, from which various downstream branches diverge to produce different structural classes of alkaloids. oup.comacs.org The biosynthesis of (S)-Reticuline itself originates from the amino acid tyrosine. pnas.orggenome.jp Through a series of enzymatic reactions, tyrosine is converted to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). genome.jp The condensation of these two molecules is catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the basic 1-benzylisoquinoline (B1618099) core. oup.comacs.org Subsequent methylation and hydroxylation steps, catalyzed by enzymes such as O-methyltransferases and N-methyltransferases, lead to the formation of (S)-reticuline. acs.org

Studies have demonstrated that (S)-reticuline is a direct precursor to aporphine alkaloids. researchgate.net For instance, research on Litsea glutinosa has shown that (S)-reticuline undergoes oxidative coupling to form (S)-isoboldine, which is then methylated to produce (S)-glaucine, with (S)-thaliporphine as an intermediate. researchgate.net The stereospecificity of this conversion is crucial, with studies showing a significantly higher incorporation of (S)-reticuline compared to its (R)-enantiomer. While (S)-reticuline is a key precursor in many species, some plants, like the sacred lotus (B1177795) (Nelumbo nucifera), may utilize alternative precursors such as (S)-N-methylcoclaurine for aporphine alkaloid synthesis, as reticuline (B1680550) has not been detected in this plant. mdpi.combiorxiv.orgnih.gov

Cytochrome P450 monooxygenases (CYPs) are a large family of enzymes that play a critical role in the biosynthesis of various plant secondary metabolites, including benzylisoquinoline alkaloids. acs.orgresearchgate.net Within this family, the CYP80G subfamily has been specifically correlated with the formation of the aporphine scaffold through intramolecular C-C phenol (B47542) coupling reactions. acs.orgmdpi.com

The enzyme CYP80G2, also known as corytuberine (B190840) synthase, has been identified as a key player in this process. acs.orgacs.org It catalyzes the conversion of (S)-reticuline to (S)-corytuberine, an essential step in the biosynthesis of some aporphine alkaloids. acs.orgacs.org This reaction involves an intramolecular C-C coupling, which establishes the characteristic aporphine core structure. acs.org While CYP80G2 is a well-characterized example, other members of the CYP80G subfamily are also believed to be involved in the biosynthesis of different aporphine alkaloids in various plant species. mdpi.comresearchgate.net For example, in sacred lotus, a CYP80G homolog is thought to catalyze the formation of the aporphine backbone, although the specific substrates may differ from (S)-reticuline. mdpi.commdpi.com Recent research has also identified other CYP450s, such as CYP80G6 and CYP80Q5 from Stephania tetrandra, which show distinct activities towards (S)- and (R)-configured substrates, highlighting the diversity of these enzymes in aporphine alkaloid biosynthesis. nih.gov Furthermore, enzymes from the CYP719 family have been implicated in the formation of the methylenedioxy bridge found in some aporphine alkaloids. researchgate.netnih.gov

Role of (S)-Reticuline as a Key Precursor in Aporphine Alkaloid Biosynthesis

Genetic Regulation and Expression of Biosynthetic Genes in this compound-Producing Organisms

The biosynthesis of this compound and other aporphine alkaloids is under tight genetic control, with the expression of biosynthetic genes often being tissue-specific and inducible by various stimuli. nih.govnih.gov The regulation of these pathways is complex and involves transcription factors that can modulate the expression of multiple genes in the pathway. frontiersin.org

Studies in various plants have shed light on the genes involved in aporphine alkaloid biosynthesis. In sacred lotus, for example, digital gene expression analysis has identified genes encoding key enzymes in the BIA pathway, including norcoclaurine synthase (NCS), O-methyltransferases (OMTs), and corytuberine synthase (CTS), a member of the CYP80G family. helsinki.fifrontiersin.org The expression of these genes has been shown to correlate with the accumulation of aporphine alkaloids. helsinki.fi For instance, in wounded lotus leaves, the accumulation of nuciferine (B1677029) and N-nornuciferine was significantly increased, which corresponded with the upregulation of a putative CYP80G2 gene and a WRKY transcription factor. acs.orgnih.gov This suggests that WRKY transcription factors may play a regulatory role in the BIA pathway in response to stress. acs.orgnih.gov

Furthermore, the expression of biosynthetic genes can be highly localized within the plant. In lotus, NnCYP80A, involved in bis-BIA synthesis, is highly expressed in the embryo, while NnCYP80G, associated with aporphine alkaloid production, is predominantly expressed in the leaf. nih.gov This tissue-specific expression pattern contributes to the differential accumulation of alkaloid types in different parts of the plant. nih.gov Metabolomic and transcriptomic analyses in Corydalis yanhusuo have also revealed that the expression of many BIA biosynthetic genes is more active during the expansion stage of the bulb, indicating developmental regulation of the pathway. nih.govplos.org

Isotopic Labeling Studies to Elucidate this compound Biosynthetic Routes

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursor molecules and elucidate biosynthetic pathways. biorxiv.orgnih.gov By feeding plants with precursors labeled with stable or radioactive isotopes, researchers can follow the incorporation of the label into downstream metabolites, thereby confirming precursor-product relationships and identifying intermediates. biorxiv.orgbiorxiv.org

Early biosynthetic studies on aporphine alkaloids extensively used this method. For example, feeding experiments with ¹⁴C-labeled (±)-reticuline in Litsea glutinosa provided strong evidence for its role as a precursor to glaucine (B1671577), with this compound being an intermediate. researchgate.net These studies demonstrated the specific incorporation of the labeled reticuline into the final product. Similarly, parallel feeding experiments with labeled (S)-reticuline and (R)-reticuline have been used to establish the stereospecificity of the biosynthetic pathway, showing a preferential incorporation of the (S)-isomer.

More recent advancements in analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and single-cell mass spectrometry (scMS), have enhanced the sensitivity and resolution of isotopic labeling studies. nih.govbiorxiv.org These methods allow for the tracking of label incorporation into a wide range of metabolites simultaneously and even at the single-cell level, providing a more dynamic and detailed view of metabolic fluxes through the biosynthetic network. biorxiv.orgbiorxiv.org Such approaches are crucial for untangling the complex and often interconnected pathways of alkaloid biosynthesis. nih.gov

Chemoenzymatic Approaches to this compound Analogues Based on Biosynthetic Insights

Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic catalysis with the versatility of chemical synthesis to produce complex molecules and their analogues. science.gov Insights gained from the elucidation of biosynthetic pathways, including the identification of key enzymes and their substrate specificities, provide a valuable toolbox for developing such synthetic strategies. mdpi.com

The enzymes involved in this compound biosynthesis, particularly the cytochrome P450 monooxygenases and methyltransferases, are prime candidates for use in chemoenzymatic synthesis. These enzymes can be used to perform specific transformations on synthetic precursors, leading to the formation of this compound analogues with modified structures and potentially novel biological activities. For instance, the promiscuity of some biosynthetic enzymes, such as the ability of norcoclaurine synthase (NCS) to accept a variety of substrates, can be exploited to generate a diverse array of alkaloid scaffolds. oup.com

Furthermore, the reconstruction of biosynthetic pathways in microbial hosts like Escherichia coli and Saccharomyces cerevisiae offers a promising platform for the production of this compound and its analogues. pnas.orgnih.gov By expressing the relevant plant biosynthetic genes in these microorganisms, it is possible to engineer strains that can produce these valuable compounds from simple starting materials. pnas.org This synthetic biology approach not only provides a sustainable and scalable production method but also facilitates the generation of novel analogues through the introduction of modified enzymes or synthetic precursors into the engineered pathway. pnas.orgescholarship.org For example, the de novo biosynthesis of aporphine alkaloids like (R)-glaziovine, (S)-glaziovine, and magnoflorine (B1675912) has been successfully achieved in yeast by leveraging the functional characterization of key cytochrome P450 enzymes. nih.gov

Synthetic Chemistry and Analogue Development of Thaliporphine

Total Synthesis Strategies for Thaliporphine (B1221002): Methodological Advancements and Challenges

The total synthesis of this compound, an aporphine (B1220529) alkaloid, presents several challenges, including the construction of the core tetracyclic ring system and the control of stereochemistry. Various strategies have been developed to address these issues, reflecting the evolution of synthetic organic chemistry.

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of this compound reveals several possible disconnections for simplifying the complex structure into more manageable starting materials. A common approach involves disconnecting the biaryl bond that forms the aporphine core. This leads back to a 1-benzyltetrahydroisoquinoline precursor, which can be synthesized from simpler aromatic and amine-containing fragments. mdpi.comresearchgate.net The key step in this forward sense is an intramolecular oxidative coupling to form the C-C bond between the two aromatic rings.

Another strategy involves the disconnection of the bonds forming the heterocyclic ring (ring B). For instance, the Pictet-Spengler reaction provides a powerful method for constructing the tetrahydroisoquinoline core from a phenethylamine (B48288) and an aldehyde or its equivalent. acs.org More modern approaches might consider disconnections that allow for the application of metal-catalyzed cross-coupling reactions to form key C-C or C-N bonds late in the synthesis. mdpi.comresearchgate.netacs.org

Kametani's one-pot synthesis in 1973 provided an early example of a strategy to construct the aporphine skeleton, yielding this compound among other related alkaloids. caltech.edu These early methods often relied on classical reactions, and while successful, they sometimes lacked the efficiency and stereocontrol of more modern approaches.

Stereocontrolled Synthesis and Chiral Pool Approaches to this compound

The stereocenter at C6a in this compound is a crucial feature for its biological activity. Achieving control over this stereocenter is a primary focus in its total synthesis. Chiral pool approaches utilize naturally occurring chiral molecules as starting materials to impart stereochemistry to the final product. For example, chiral amino acids can be used to construct the tetrahydroisoquinoline core with a defined stereocenter.

Alternatively, asymmetric synthesis methodologies can be employed. These include the use of chiral catalysts or auxiliaries to induce enantioselectivity in a key bond-forming reaction. For instance, asymmetric hydrogenation or transfer hydrogenation of an enamine or imine intermediate can establish the stereocenter at C6a with high enantiomeric excess. acs.org The development of stereocontrolled methods has been a significant advancement in the synthesis of aporphine alkaloids. dntb.gov.ua

Modern Catalytic Methods in this compound Total Synthesis

Modern organic synthesis has seen a surge in the development and application of catalytic methods, which offer high efficiency, selectivity, and functional group tolerance. In the context of this compound synthesis, palladium-catalyzed cross-coupling reactions have become invaluable tools. mdpi.comresearchgate.net For instance, intramolecular α-arylation of an ester can be used to form the tetrahydroisoquinoline ring system. mdpi.comresearchgate.net

Furthermore, palladium-catalyzed direct arylation has been explored for the key biaryl bond formation, offering a more atom-economical alternative to traditional coupling reactions that require pre-functionalized coupling partners. researchgate.net The use of specific ligands, such as PEPPSI-iPentCl, has been shown to be effective in challenging amination reactions, which can be relevant for constructing the nitrogen-containing heterocycle. core.ac.uk Hypervalent iodine reagents have also been investigated for the oxidative biaryl coupling of 1-benzyltetrahydroisoquinolines to form the aporphine core. researchgate.net These modern catalytic approaches represent the forefront of synthetic strategies toward this compound and other complex alkaloids. researchgate.netmdpi.com

Semi-Synthesis and Derivatization Approaches for this compound Analogues

Semi-synthesis, which involves the chemical modification of naturally abundant precursors, provides a practical and efficient route to this compound and its analogues. This approach leverages the existing chemical framework of related alkaloids, avoiding the lengthy and often low-yielding steps of a total synthesis.

Preparation from Glaucine (B1671577)

Glaucine, a major aporphine alkaloid found in several plant species, is a common starting material for the semi-synthesis of this compound. researchgate.net The structural similarity between glaucine and this compound, differing primarily in the substitution pattern on the A-ring, makes this conversion attractive.

A key transformation in this process is the regioselective O-demethylation of glaucine. Treatment of glaucine with hydrogen bromide (HBr) gas in dichloromethane (B109758) at room temperature or by refluxing in acetic acid saturated with HBr gas can effect this demethylation. researchgate.net This reaction yields this compound along with other demethylated products such as lirioferine, N-methyllaurotetanine, and bracteoline. researchgate.net The yields of this compound can be modest, but this method provides a straightforward route to the target compound from a readily available natural product. researchgate.net

| Starting Material | Reagent | Product(s) | Yield of this compound | Reference |

| Glaucine | HBr gas in CH2Cl2 | This compound, Lirioferine, N-methyllaurotetanine, Bracteoline | 20% | researchgate.net |

| Glaucine | HBr gas in refluxing Acetic Acid | This compound, Lirioferine, N-methyllaurotetanine, Bracteoline | 26% | researchgate.net |

Preparation from Boldine (B1667363)

Boldine, another abundant aporphine alkaloid, can also serve as a precursor for the synthesis of this compound analogues. kib.ac.cneurekaselect.com The chemical manipulation of boldine allows for the creation of a variety of derivatives with modified biological activities. mdpi.com The synthesis of this compound itself from isoboldine, a positional isomer of boldine, has been achieved through selective 9-O-methylation using diazomethane. researchgate.net While not a direct conversion from boldine, this highlights the utility of related aporphine scaffolds.

Synthesis of N-Homologues and Optical Isomers of this compound

The development of this compound analogues, specifically its N-homologues and optical isomers, has been a significant area of research, primarily utilizing semisynthetic methods starting from abundant natural precursors. nih.gov A key starting material for these syntheses is laurolitsine (B191710), an aporphine alkaloid found in plants such as Phoebe formosana. nih.govacs.orgacs.orgresearchgate.net The general strategy involves the preparation of norglaucine, a crucial intermediate, which can then be modified to produce various N-homologues of this compound. acs.org

The process for creating N-homologues often begins with the N-alkylation of a precursor, followed by further chemical transformations. researchgate.net For instance, N-formylnorglaucine has been used as a precursor in the synthesis of certain this compound N-homologues. researchgate.net The reaction conditions for these transformations are critical; for example, treating N-propylnorglaucine with 90% sulfuric acid (H₂SO₄) was found to yield an 11-sulfonyl-1,11-anhydroaporphine as an additional product. nih.govacs.org In contrast, reacting N-formylnorglaucine with 90% H₂SO₄ predominantly produced a 9-sulfonyl-seco product, which has an opened B-ring. nih.govacs.org

The synthesis of optical isomers of this compound has also been achieved through semisynthesis from laurolitsine. nih.govresearchgate.net The process of optical resolution, separating the enantiomers, is a critical step. Researchers have successfully employed ¹H NMR (proton nuclear magnetic resonance) spectroscopic analysis to monitor the optical purity of the crystalline salts during this resolution process. nih.govacs.orgacs.org This analytical method allows for precise tracking and ensures the separation of the distinct stereoisomers. researchgate.net

Table 1: Key Compounds in the Synthesis of this compound N-Homologues

| Compound Name | Role in Synthesis | Starting Material/Precursor | Reference(s) |

| Laurolitsine | Starting material | Phoebe formosana | nih.govacs.orgresearchgate.net |

| Norglaucine | Key intermediate | Glaucine or Laurolitsine | acs.org |

| N-Formylnorglaucine | Precursor | Norglaucine | nih.govresearchgate.netacs.org |

| N-Propylnorglaucine | Precursor | Norglaucine | nih.govacs.org |

| This compound | Target compound and its enantiomers | Laurolitsine | nih.govresearchgate.net |

| Pancordine | Product from H₂SO₄ treatment | N-formylnorglaucine | nih.govacs.org |

| (±)-Wilsonirine | Product from hydrogenation | Pancordine | nih.govacs.org |

Combinatorial Chemistry and Library Synthesis for this compound-Related Compounds

While large-scale combinatorial chemistry using automated platforms is not extensively documented for this compound, the principles of library synthesis have been applied to generate series of related compounds for biological evaluation. This approach, often described as diversity-oriented synthesis, allows for the systematic exploration of structure-activity relationships (SAR). acs.org The goal is to create a collection of analogues by modifying the core aporphine skeleton to identify compounds with enhanced or novel biological activities. researchgate.netacs.org

An example of this approach is the synthesis of new aporphines with nitrogen-containing substituents at the C-10 position of the tetracyclic core. researchgate.net By creating a series of these analogues, researchers have been able to investigate their binding affinities at various human serotonin (B10506) and dopamine (B1211576) receptors. researchgate.net Similarly, other research has focused on preparing litebamine (B1674881) N-homologues from laurolitsine, generally through a three-step reaction sequence involving N-alkylation, solvolysis, and a Mannich reaction, to assess their antiacetylcholinesterase activity. researchgate.net

Modern synthetic strategies, such as direct arylation methodology, have been highlighted for their utility in both target-oriented and diversity-oriented synthesis of tetrahydroisoquinoline (THIQ) alkaloids, the broader class to which this compound belongs. acs.org For example, after synthesizing an aporphine derivative, various nucleophilic coupling partners can be introduced to install a range of different functional groups, effectively generating a library of compounds for further study. acs.org These methods provide efficient access to a diverse set of natural product analogues, which is crucial for uncovering new therapeutic potentials. acs.org

Enantioselective Synthesis of this compound and Its Enantiomers

The enantioselective synthesis of this compound and its enantiomers is critical, as the biological effects of aporphine alkaloids are often stereospecific. nih.gov Total synthesis of the aporphine core can be complex, often requiring about 10 reaction steps from basic precursors like a catecholamine and a phenylacetic acid. acs.orgacs.org An alternative and historically significant route involves the use of aryne chemistry, specifically the benzyne (B1209423) reaction, to construct the aporphine skeleton. caltech.eduacs.org For instance, the cyclization of a brominated tetrahydrobenzylisoquinoline derivative in the presence of a strong base like sodamide can generate an aryne intermediate that cyclizes to form the this compound core. caltech.edu

In practice, obtaining specific enantiomers of this compound has often been accomplished through the resolution of racemic mixtures of key synthetic intermediates. chemistry-chemists.com A documented method involves the synthesis of the racemic dihydroisoquinolinium salt, which is then resolved into its separate optical isomers. chemistry-chemists.com These resolved isomers are subsequently reduced and can be converted into the corresponding enantiomers of this compound. chemistry-chemists.com

Semisynthetic routes starting from naturally occurring chiral molecules like laurolitsine provide another path to the specific enantiomers of this compound. nih.govresearchgate.net During the resolution of racemic intermediates in these syntheses, ¹H NMR spectroscopy has proven to be a facile and useful tool for monitoring the optical purity of the resolved compounds, ensuring the isolation of a single enantiomer. acs.org More broadly, the enantioselective synthesis of the parent tetrahydroisoquinoline (THIQ) scaffold has been advanced through methods like asymmetric transfer hydrogenation, which can produce chiral THIQ intermediates with high enantiomeric excess. acs.org These advanced catalytic methods represent a powerful strategy for accessing specific enantiomers of complex alkaloids like this compound. acs.orgscience.gov

Molecular and Cellular Pharmacological Mechanisms of Thaliporphine

Receptor Binding and Ligand-Target Interactions of Thaliporphine (B1221002)

This compound exhibits a complex interaction profile with various cellular receptors and targets, contributing to its diverse pharmacological effects. These interactions primarily involve G-protein coupled receptors (GPCRs), ion channels, and key enzymes involved in inflammatory and cellular signaling pathways.

G-Protein Coupled Receptor (GPCR) Modulation by this compound

This compound has been identified as an α-1 adrenoceptor antagonist. nih.gov This antagonism contributes to its effects on the cardiovascular system. Additionally, studies have shown that the cardioprotective effects of this compound can be diminished by opioid receptor antagonists like naloxone (B1662785) or naltrexone. researchgate.netnih.gov This suggests that this compound's mechanism of action involves, at least in part, the activation of opioid receptors. researchgate.netnih.gov Further research indicates that this compound may also interact with other GPCRs, influencing pathways such as the PI3K/Akt/mTOR and p38/NFκB signaling cascades. researchgate.netmdpi.com

Ion Channel Modulation by this compound (Na+, K+, Ca2+ channels)

This compound demonstrates significant modulatory effects on several key ion channels, which are crucial for its cardiac and vascular activities. researchgate.netnih.gov

Sodium (Na+) Channels: this compound acts as a potent blocker of Na+ channels. nih.govresearchgate.netnih.gov At a concentration of 1.5 microM, it has been shown to reduce the inward Na+ current (INa) and cause a negative shift in its half-inactivation potential in both rat ventricular and guinea pig atrial cells. nih.gov This inhibition of Na+ current contributes to its antiarrhythmic properties. airitilibrary.com

Potassium (K+) Channels: The compound is also a strong blocker of K+ channels. nih.govresearchgate.netnih.gov Specifically, this compound reduces the transient outward K+ current (Ito) in a dose-dependent manner in rat ventricular cells. researchgate.netnih.gov At 10 microM, it reduces the peak Ito to 37.3 +/- 2.1% and the delayed rectifying K+ current (Ik) in guinea pig ventricular cells to 45.3 +/- 1.8% of control values. nih.gov The protective effects of this compound in cardiac ischemia-reperfusion injury are also linked to the opening of mitochondrial ATP-sensitive potassium (KATP) channels. researchgate.netnih.gov

Calcium (Ca2+) Channels: this compound is described as a weak or partial Ca2+ channel agonist. nih.govresearchgate.netnih.gov In rat ventricular cells, 10 microM of this compound produced a smaller increase in the peak inward Ca2+ current (ICa) compared to the Ca2+ channel agonist Bay K 8644. nih.gov This partial agonism, leading to increased calcium entry, is thought to contribute to its positive inotropic effect. researchgate.netnih.gov Furthermore, this compound-induced vasoconstriction in rat aorta is primarily mediated by promoting Ca2+ entry. nih.gov

The following table summarizes the effects of this compound on various ion channels:

| Ion Channel | Effect of this compound | Concentration | Cell Type | Reference |

| Sodium (Na+) Channel | Inhibition of inward current (INa) | 1.5 µM | Rat ventricular and guinea pig atrial cells | nih.gov |

| Potassium (K+) Channel | Inhibition of transient outward current (Ito) | 1-30 µM | Rat ventricular cells | researchgate.netnih.gov |

| Inhibition of delayed rectifying current (Ik) | 10 µM | Guinea pig ventricular cells | nih.gov | |

| Opening of mitochondrial KATP channels | Not specified | Rat heart | researchgate.netnih.gov | |

| Calcium (Ca2+) Channel | Weak/Partial Agonist (increase in ICa) | 10 µM | Rat ventricular cells | nih.gov |

| Promotes Ca2+ entry | 0.1-100 µM | Rat aorta | nih.gov |

Enzyme Inhibition/Activation Profiles of this compound

This compound modulates the activity of several enzymes that are critical in inflammatory processes and cellular signaling.

This compound selectively inhibits the expression of inducible nitric oxide synthase (iNOS) without directly affecting the enzyme's activity once it has been expressed. nih.govnih.gov This inhibitory action has been observed in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov The mechanism involves the suppression of LPS-stimulated interleukin-1 beta (IL-1β) synthesis, which is a key step in the induction of iNOS expression. nih.govnih.gov By reducing iNOS expression, this compound decreases the production of nitric oxide (NO) during inflammatory responses. cabidigitallibrary.orgplos.org This effect is believed to contribute to its potential in managing conditions like endotoxemia. nih.govnih.gov

While direct inhibitory studies on this compound and COX-2/LOX are limited, related aporphine (B1220529) alkaloids have shown activity against these enzymes. For instance, some alkaloids can suppress the expression of both LOX-5 and COX-2. researchgate.net Research on other natural compounds indicates that inhibition of these enzymes is a common mechanism for anti-inflammatory effects. physiology.orgresearchgate.net Given that this compound exhibits anti-inflammatory properties, it is plausible that it may also modulate these pathways, though more specific research is needed to confirm this.

This compound has been shown to prevent the nitrosylation of sarcoplasmic reticulum Ca2+-ATPase (SERCA2) in cardiac cells during endotoxemia. plos.orgnih.gov This protective effect helps in recovering the functional properties of intracellular Ca2+ handling and cardiac contraction. nih.gov Some alkaloids have also been found to interact with P-glycoprotein and alter its ATPase activity, which is relevant in the context of multidrug resistance. tandfonline.com

Modulation of Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX) Activity

Intracellular Signaling Pathway Perturbations by this compound

This compound demonstrates significant interaction with key intracellular kinase cascades, particularly the PI3K/Akt/mTOR and p38 MAPK pathways, which are crucial in regulating cellular processes like inflammation, cell survival, and apoptosis. In models of lipopolysaccharide (LPS)-induced endotoxemia, this compound has been shown to protect against myocardial dysfunction by up-regulating the PI3K/Akt/mTOR pathway. mdpi.comnih.gov This "good" signaling pathway is associated with cell survival and is often suppressed during septic conditions. plos.orgresearchgate.netresearchgate.net Conversely, this compound down-regulates the "bad" p38 MAPK/NF-κB pathway, which is activated by inflammatory stimuli like LPS and contributes to cellular damage. mdpi.comnih.govplos.org

The activation of the PI3K/Akt/mTOR pathway by this compound is a critical component of its cardioprotective effects. Studies have shown that this compound treatment can increase the activity of this pathway, leading to the inhibition of inflammation. researchgate.netresearchgate.net In endotoxemic rabbits, this compound administration led to an increase in the protein expression of PI3K, phospho-Akt, and mTOR, counteracting the effects of LPS. plos.orgresearchgate.net This modulation helps to preserve left ventricular systolic function and reduce apoptosis. mdpi.complos.orgresearchgate.net

Simultaneously, this compound attenuates the phosphorylation of p38 MAPK. plos.org The p38 MAPK pathway is a key player in the inflammatory response, and its activation leads to the production of pro-inflammatory cytokines and can induce apoptosis. physiology.org By inhibiting this pathway, this compound reduces the expression of downstream targets like NF-κB, thereby mitigating the inflammatory cascade and subsequent cellular damage. mdpi.comnih.govplos.org The dual action of up-regulating the pro-survival PI3K/Akt/mTOR pathway and down-regulating the pro-inflammatory p38 MAPK pathway underscores a significant part of this compound's mechanism of action. nih.govplos.orgnih.gov

A derivative of this compound, TM-1-1 DP, has also been shown to increase the expression of cell survival proteins such as AKT and ERK, while decreasing the expression of cell death proteins like P38 and Caspase 3 in the context of ischemia-reperfusion heart injury. airitilibrary.com

Table 1: Effect of this compound on Kinase Cascades

| Pathway | Effect of this compound | Downstream Consequences | Reference |

|---|---|---|---|

| PI3K/Akt/mTOR | Up-regulation/Activation | Increased cell survival, inhibition of inflammation, cardioprotection. | mdpi.comnih.govplos.orgresearchgate.netresearchgate.net |

| p38 MAPK | Down-regulation/Inhibition | Decreased inflammation, reduced apoptosis, cardioprotection. | mdpi.comnih.govplos.org |

| ERK | Activation | Increased cell survival. | airitilibrary.com |

This compound significantly modulates second messenger systems, including intracellular calcium (Ca2+) transients, nitric oxide (NO), and reactive oxygen species (ROS), which are critical in cellular signaling and pathophysiology.

In the context of endotoxemia, cardiac depression is associated with decreased intracellular Ca2+ transients. researchgate.netnih.govresearchgate.net this compound has been shown to recover the functional properties of intracellular Ca2+ handling. researchgate.netnih.govresearchgate.net While it is considered a weak Ca2+ channel agonist, its primary effects on ion channels appear to be a strong blockade of Na+ and K+ channels, which can indirectly influence Ca2+ dynamics and contribute to its positive inotropic effects. nih.govgoogle.com

This compound demonstrates a notable ability to regulate NO production. It selectively inhibits the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, without directly affecting the enzyme's activity. portlandpress.comnih.gov This inhibition is mediated, at least in part, by suppressing the synthesis of interleukin-1 beta (IL-1β) in macrophages. portlandpress.comnih.govcabidigitallibrary.org By decreasing iNOS expression, this compound reduces the excessive NO production that contributes to cellular damage and hypotension in endotoxemia. plos.orgnih.govresearchgate.net This leads to a reduction in the nitrosylation of proteins like SERCA2, a crucial Ca2+-ATPase in the sarcoplasmic reticulum, thereby preserving cardiac function. plos.orgresearchgate.netnih.govresearchgate.net Furthermore, a derivative of this compound, TM-1-1 DP, has been shown to increase the levels of endothelial nitric oxide synthase (eNOS) and NO, which are important for cell survival. airitilibrary.com

The compound also plays a significant role in mitigating oxidative stress by reducing the levels of ROS. researchgate.net In endotoxemic models, this compound decreased intracellular ROS levels in ventricular cells. researchgate.netnih.govresearchgate.net This antioxidant effect contributes to its protective actions against organ injury by preventing oxidative damage to cellular components. mdpi.com A derivative of this compound also demonstrated the ability to suppress the production of superoxide (B77818) anions (O2·−). nih.gov

Table 2: this compound's Impact on Second Messenger Systems

| Second Messenger | Effect of this compound | Cellular Outcome | Reference |

|---|---|---|---|

| Ca2+ transients | Recovers functional properties of intracellular Ca2+ handling. | Improved cardiac contraction. | researchgate.netnih.govresearchgate.net |

| Nitric Oxide (NO) | Inhibits iNOS expression, decreases excessive NO production. | Reduced nitrosative stress, preserved cardiac function. | plos.orgnih.govresearchgate.netportlandpress.comnih.gov |

| Reactive Oxygen Species (ROS) | Decreases intracellular ROS levels. | Reduced oxidative stress and cellular damage. | researchgate.netnih.govresearchgate.net |

Kinase Cascades and Phosphorylation Events Influenced by this compound (e.g., PI3K/Akt/mTOR, p38 MAPK)

Impact of this compound on Cellular Processes

This compound exerts a significant influence on fundamental cellular processes, particularly cell cycle regulation and apoptosis. Research indicates that this compound can inhibit cell death-related pathways. researchgate.net In the context of cardiovascular collapse during inflammatory disease, this compound has been observed to have anti-apoptotic effects. researchgate.net

A key mechanism of this compound's protective action is the reduction of apoptosis. In studies involving endotoxemic rabbits, this compound was found to decrease TNFα and caspase-3 dependent cell apoptosis. plos.orgnih.govresearchgate.net This anti-apoptotic effect is consistent with the observed reduction in serum cardiac troponin I (cTnI) and lactate (B86563) dehydrogenase (LDH) concentrations, which are markers of cellular injury. plos.orgnih.gov Furthermore, this compound treatment has been shown to increase the expression of the anti-apoptotic protein Bcl-2 in cardiac tissues during sepsis. plos.org

The compound and its derivatives have been shown to reduce the activity of caspase-3, a key executioner caspase in the apoptotic cascade. airitilibrary.comresearchgate.net Additionally, this compound has been found to inhibit the expression of Bax, a pro-apoptotic protein, and reduce the phosphorylation of JNK, a kinase involved in stress-induced apoptosis. researchgate.netresearchgate.net These actions collectively contribute to a reduction in myocardial infarct size and the preservation of cardiac tissue. researchgate.net

While much of the research focuses on the anti-apoptotic effects of this compound in the context of tissue injury, some alkaloids from the same family have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. researchgate.net However, the primary described role of this compound itself in the provided context is the inhibition of apoptosis.

Current research provides limited direct evidence on the specific modulation of autophagy by this compound. However, studies on related aporphine alkaloids and the signaling pathways that this compound influences suggest potential interactions. For instance, the alkaloid nuciferine (B1677029) has been shown to improve autophagy in intestinal cells. nih.gov Given that this compound modulates the PI3K/Akt/mTOR pathway, a central regulator of autophagy, it is plausible that this compound could also influence this process. mdpi.comnih.govplos.org The mTOR pathway, when activated, is a known inhibitor of autophagy. This compound's ability to up-regulate this pathway in certain contexts might suggest an inhibitory effect on autophagy. mdpi.comnih.govplos.org Conversely, in other cellular contexts where stress is high, the modulation of pathways like p38 MAPK could indirectly affect autophagic processes. Further research is needed to directly elucidate the role of this compound in autophagy modulation.

This compound significantly regulates the expression of key genes and proteins involved in inflammation and apoptosis, most notably Nuclear Factor-kappa B (NF-κB), Tumor Necrosis Factor-alpha (TNF-α), and Caspase-3.

This compound is a potent inhibitor of the NF-κB signaling pathway. plos.orgnih.gov It has been shown to attenuate the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS). plos.orgnih.gov This is achieved, in part, by down-regulating the upstream p38 MAPK pathway and inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.complos.orgnih.gov In H9C2 cells, this compound was found to attenuate the LPS-induced nuclear translocation of NF-κB. nih.gov By preventing the translocation of NF-κB to the nucleus, this compound effectively blocks the transcription of numerous pro-inflammatory genes. plos.orgnih.gov

A direct consequence of NF-κB inhibition is the reduced expression of TNF-α, a major pro-inflammatory cytokine. mdpi.complos.orgnih.gov Studies have consistently shown that this compound treatment leads to a significant reduction in TNF-α production and expression at both the protein and serum levels. mdpi.complos.orgnih.govresearchgate.net This suppression of TNF-α is a critical component of this compound's anti-inflammatory and cardioprotective effects. plos.org

This compound also directly impacts the apoptotic machinery by down-regulating the expression and activity of Caspase-3. plos.orgnih.govresearchgate.net Caspase-3 is a key executioner caspase, and its activation is a central event in the apoptotic cascade. By decreasing Caspase-3 dependent cell apoptosis, this compound helps to preserve cell viability, particularly in the context of sepsis-induced myocardial dysfunction. plos.orgnih.govresearchgate.net A derivative of this compound, TM-1-1 DP, has also been shown to decrease the expression of Caspase-3 in the setting of ischemia-reperfusion heart injury. airitilibrary.com

Effects on Cellular Metabolism by this compound

This compound has demonstrated notable effects on cellular metabolism, particularly in the context of glucose homeostasis. Research indicates that this compound can influence glucose absorption, insulin (B600854) release, and glycogen (B147801) synthesis, suggesting its potential as a regulator of metabolic processes.

Furthermore, investigations in both normal and diabetic rat models have shown that this compound can stimulate the release of insulin. mdpi.comresearchgate.net A bolus intravenous injection of this compound resulted in a dose-dependent reduction of plasma glucose levels in both normal and streptozotocin-induced diabetic rats. researchgate.net This stimulation of insulin secretion is a key mechanism behind its anti-hyperglycemic effect. mdpi.comresearchgate.net In diabetic rats, this compound has been confirmed to exert a potent anti-hyperglycemic effect by not only stimulating insulin release but also by increasing the utilization of glucose by the body. mdpi.com

In addition to its effects on insulin, this compound has been shown to significantly increase the synthesis of glycogen in the skeletal muscle of both normal and diabetic rats. mdpi.comresearchgate.net This action further contributes to the lowering of blood glucose levels by promoting its storage in the form of glycogen. researchgate.net An intravenous glucose challenge test in normal rats showed that a 1 mg/kg dose of this compound could significantly lessen the expected rise in plasma glucose. researchgate.net

These findings collectively suggest that the hypoglycemic effects of this compound are multi-faceted, involving the inhibition of intestinal glucose absorption, stimulation of insulin secretion, and enhancement of skeletal muscle glycogen synthesis. mdpi.comresearchgate.net

Table 1: Effects of this compound on Cellular Metabolism

| Metabolic Process | Effect of this compound | Model System | Observed Outcome | Reference |

| Glucose Absorption | Decrease | In situ rat intestinal perfusion | Reduced intestinal glucose uptake | mdpi.com |

| Insulin Release | Stimulation | Normal and diabetic rats | Increased plasma insulin levels | mdpi.comresearchgate.net |

| Glycogen Synthesis | Increase | Skeletal muscle of normal and diabetic rats | Enhanced glycogen storage | mdpi.comresearchgate.net |

| Plasma Glucose Levels | Reduction | Normal and diabetic rats | Lowered blood glucose | mdpi.comresearchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues

The exploration of the structure-activity relationship (SAR) of this compound and its derivatives is crucial for understanding the molecular features responsible for its biological activities and for the rational design of new, more potent analogues.

Identification of Pharmacophores and Key Structural Motifs in this compound

The aporphine alkaloid structure itself is a key determinant of its biological activity. The tetrahydroisoquinoline core is a common structural motif found in many biologically active compounds. researchgate.net For aporphinoid alkaloids in general, certain structural features have been identified as important for their cytotoxic activity, which may provide insights into the pharmacophores of this compound. These include the presence of a 1,2-methylenedioxy group and the methylation of the nitrogen atom. researchgate.net Furthermore, oxidation and dehydrogenation at the C7 position have been shown to enhance anticancer activity in some aporphinoid alkaloids. researchgate.net The formation of the methylenedioxy bridge on the A- and D-rings of aporphine alkaloids is considered an essential pharmacophoric group. researchgate.net

While specific pharmacophore models for this compound's metabolic effects are not extensively detailed in the provided results, the general principles of pharmacophore modeling involve identifying key spatial arrangements of features like hydrogen bond donors and acceptors, charged groups, hydrophobic regions, and aromatic rings that are essential for binding to a biological target. taylorandfrancis.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the biological activity of a series of compounds with their physicochemical properties. youtube.com This approach is valuable for predicting the activity of new derivatives and guiding synthetic efforts. youtube.comnih.gov

While specific QSAR studies focused solely on this compound derivatives and their metabolic effects were not found in the search results, the methodology is widely applied to various classes of compounds. A typical QSAR study involves several steps:

Data Set Preparation : A series of compounds with known biological activities is selected. nih.govresearchgate.net

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.govresearchgate.net

Model Development : Statistical methods, such as multilinear regression (MLR), are used to build a mathematical model that relates the descriptors to the biological activity. youtube.comnih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested. youtube.com

For example, in a QSAR study on thiazolidine-4-one derivatives, descriptors related to polarizability, electronegativity, and surface area were found to positively correlate with antitubercular activity. nih.gov This highlights the type of insights that QSAR can provide. The application of such methods to this compound and its analogues could elucidate the key structural features governing its effects on cellular metabolism.

Conformational Analysis and Molecular Dynamics Simulations of this compound-Target Interactions

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure of molecules and how they interact with their biological targets over time. researchgate.net These methods can provide detailed insights into the binding modes of ligands and the conformational changes that occur upon binding. researchgate.net

Although specific studies detailing conformational analysis and MD simulations of this compound with metabolic targets were not identified in the search results, the general approach is well-established. For instance, MD simulations can incorporate the flexibility of both the protein target and the ligand, providing a more realistic representation of the binding process compared to static docking methods. researchgate.net Docking studies on other alkaloids have been used to predict binding orientations within enzyme active sites. researchgate.net For example, docking studies of the alkaloid taspine (B30418) with acetylcholinesterase suggested a different binding mode compared to the known inhibitor galanthamine. researchgate.net

The application of these computational techniques to this compound could help identify the specific amino acid residues involved in its interaction with key metabolic enzymes or receptors, thereby elucidating the molecular basis of its pharmacological effects.

Preclinical Mechanistic Investigations of Thaliporphine S Biological Activities Excluding Clinical Outcomes

In Vitro Cellular Models for Mechanistic Elucidation of Thaliporphine (B1221002) Action

Studies in Cancer Cell Lines: Mechanistic Insights into Anti-Proliferative Effects (e.g., HL-60, PC-3, SMMC-7721)

While direct mechanistic studies of this compound on human promyelocytic leukemia (HL-60), prostate cancer (PC-3), and hepatocellular carcinoma (SMMC-7721) cell lines are not extensively detailed in available research, the broader class of aporphine (B1220529) alkaloids, to which this compound belongs, has demonstrated significant cytotoxic and anti-proliferative effects across various cancer cell lines.

Research on related aporphine alkaloids provides a framework for potential mechanisms. For instance, alkaloids isolated from Thalictrum cultratum exhibited effective cytotoxicity against HL-60 and PC-3 cells, with the most active compounds inducing apoptosis and causing cell cycle arrest at the S phase in HL-60 cells. sciencescholar.us Similarly, other aporphines like actinodaphnine (B1208463) have shown cytotoxic activity against HL-60 cells. nih.gov The proposed mechanisms for aporphine-induced cytotoxicity often involve the induction of apoptosis. For example, the related aporphine alkaloid crebanine (B1669604) induces apoptosis and cell cycle arrest in HL-60 cells. frontiersin.org In glioblastoma cells, crebanine's pro-apoptotic effect was found to be mediated through the PI3K-Akt signaling pathway. frontiersin.org While these findings relate to similar compounds, they suggest that a potential anti-proliferative mechanism of this compound could involve the modulation of key signaling pathways that control cell survival and proliferation.

Investigations in Neuronal Cell Models: Mechanisms of Neuro-Modulatory Effects (e.g., anti-AD mechanisms)

Direct investigations into the neuro-modulatory mechanisms of this compound in neuronal cell models of Alzheimer's disease (AD) are limited. However, research on other aporphine alkaloids and natural compounds provides insights into plausible mechanisms for neuroprotection.

A key pathological feature of AD is the aggregation of amyloid-beta (Aβ) peptides and subsequent neuroinflammation and oxidative stress. The related aporphine alkaloid, boldine (B1667363), has been shown to interfere with Aβ aggregation, reduce neuroinflammation, and protect against mitochondrial dysfunction in cellular AD models. researchgate.netresearchgate.net Many neuroprotective compounds exert their effects by modulating signaling pathways critical for neuronal survival. For instance, in the SH-SY5Y neuroblastoma cell line, a common in vitro model for AD, various natural compounds have demonstrated protection against Aβ-induced toxicity by reducing reactive oxygen species (ROS), decreasing the activity of the pro-apoptotic enzyme caspase-3, and activating pro-survival pathways such as the PI3K/Akt and ERK1/2 pathways. mdpi.comfrontiersin.org

Another critical target in AD therapy is the enzyme acetylcholinesterase (AChE), which degrades the neurotransmitter acetylcholine. mdpi.com The alkaloid taspine (B30418), for example, has been identified as a potent AChE inhibitor. researchgate.net Furthermore, mitigating neuroinflammation is a key therapeutic strategy. Extracts from Corydalis rhizome, which contains aporphine alkaloids, have been shown to modulate the IL-6/JAK2/STAT3 signaling pathway in microglia, the primary immune cells of the brain. nih.gov This suggests that a potential mechanism for this compound could involve the inhibition of inflammatory pathways in brain immune cells.

Immunomodulatory Effects of this compound in Immune Cell Lines (e.g., RAW264.7 macrophages)

This compound has demonstrated significant immunomodulatory effects in macrophage cell lines, primarily by suppressing inflammatory responses induced by lipopolysaccharide (LPS). In murine macrophage cell lines such as RAW264.7 and J774, this compound effectively inhibits the production of key inflammatory mediators.

The mechanism centers on the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation. plos.orgnih.gov this compound was found to attenuate the LPS-induced phosphorylation of TGF-beta activated kinase 1 (TAK-1) and the subsequent degradation of the inhibitor of κB alpha (IκBα). plos.org This action prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). plos.orgnih.gov Consequently, the production of nitric oxide (NO) and reactive oxygen species (ROS) is significantly reduced. plos.org Further studies have shown that this compound also inhibits the LPS-stimulated synthesis of interleukin-1 beta (IL-1β) in macrophages. nih.gov

| Cell Line | Inducer | Key Mechanistic Findings for this compound | Downstream Effect |

|---|---|---|---|

| RAW264.7 Macrophages | LPS | Attenuates TAK-1 phosphorylation and IκBα degradation. plos.org | Inhibition of iNOS and TNF-α expression; reduced NO and ROS production. plos.org |

| J774.2 Macrophages | LPS | Inhibits LPS-stimulated IL-1β synthesis. nih.gov | Inhibition of iNOS expression. nih.gov |

Cardioprotective Mechanisms in Myocardial Cell Culture Systems (e.g., H9C2 cells, rat ventricular cells)

In vitro studies using cardiac cell models have revealed several mechanisms underlying this compound's cardioprotective effects, spanning from modulation of ion channels to protection against cellular stress.

In isolated rat ventricular cells, this compound demonstrates direct electrophysiological effects. It acts as a potent blocker of both sodium (Na+) and potassium (K+) channels while functioning as a weak calcium (Ca2+) channel agonist. researchgate.netnih.gov Specifically, it reduces the transient outward K+ current (Ito) and the inward Na+ current (INa), which results in a marked prolongation of the action potential duration (APD50). researchgate.netnih.gov This combination of activities is believed to contribute to its positive inotropic (increased contraction force) and negative chronotropic (decreased heart rate) effects observed in cardiac tissues. researchgate.net

In the H9C2 rat cardiomyocyte cell line, this compound shows protective effects against cellular damage. Under conditions mimicking sepsis, it attenuates LPS-induced nuclear translocation of NF-κB, a key inflammatory pathway. plos.org In models of hypoxia-induced injury, it was shown to decrease levels of damage markers like creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH), reduce ROS production and intracellular Ca2+ concentration, inhibit apoptosis, and preserve the mitochondrial membrane potential. researchgate.net

| Cell Model | Condition | Key Mechanistic Findings for this compound |

|---|---|---|

| Rat Ventricular Cells | Electrophysiological Recording | Blocks Na+ and K+ channels (reduces INa and Ito). researchgate.netnih.gov |

| Acts as a weak Ca2+ channel agonist. researchgate.net | ||

| Prolongs action potential duration (APD50). researchgate.netnih.gov | ||

| H9C2 Cardiomyocytes | LPS-induced stress | Attenuates nuclear translocation of NF-κB. plos.org |

| Hypoxia-induced injury | Reduces ROS and intracellular Ca2+; preserves mitochondrial membrane potential; inhibits apoptosis. researchgate.net |

In Vivo Animal Models for Probing Mechanistic Effects of this compound

Target Engagement Studies in Animal Models Administered this compound

In vivo studies have provided crucial evidence of this compound's engagement with specific molecular targets and signaling pathways, confirming the relevance of the mechanisms observed in vitro. These investigations in animal models of cardiac injury and sepsis have highlighted its interaction with opioid receptors and its modulation of critical intracellular signaling cascades.

A key finding is the engagement of this compound with the opioid receptor system. In a rat model of myocardial ischemia-reperfusion injury, the cardioprotective effects of this compound, such as a reduction in infarct size, were significantly diminished by the administration of opioid receptor antagonists like naloxone (B1662785) and naltrexone. researchgate.net This suggests that this compound's action is, at least in part, mediated through the activation of opioid receptors, a mechanism it shares with morphine. researchgate.nettermedia.pl This engagement further involves the opening of mitochondrial ATP-sensitive potassium (KATP) channels, a critical step in cardioprotection. researchgate.net

In animal models of endotoxemia and sepsis, this compound demonstrates clear engagement and modulation of inflammatory and survival pathways. In endotoxemic rabbits with myocardial dysfunction, this compound was shown to down-regulate the pro-inflammatory p38 MAPK/NF-κB signaling pathway. mdpi.comnih.gov Concurrently, it up-regulates the pro-survival PI3K/Akt/mTOR pathway. mdpi.comnih.govresearchgate.net This dual action—suppressing detrimental inflammatory signals while promoting cell survival signals—underpins its ability to preserve cardiac function and reduce apoptosis during sepsis. researchgate.netnih.gov

| Animal Model | Target/Pathway Engaged by this compound | Observed Mechanistic Effect | Reference |

|---|---|---|---|

| Rat (Myocardial Ischemia-Reperfusion) | Opioid Receptors / Mitochondrial KATP Channels | Activation of opioid receptors and opening of mitoKATP channels, leading to cardioprotection. Effects blocked by naloxone. | researchgate.net |

| Endotoxemic Rabbit (Sepsis) | p38 MAPK/NF-κB Pathway | Down-regulation of the pathway, leading to reduced inflammation (decreased TNF-α) and apoptosis. | mdpi.comnih.gov |

| Endotoxemic Rabbit (Sepsis) | PI3K/Akt/mTOR Pathway | Up-regulation of the pathway, promoting cell survival and contributing to cardioprotection. | mdpi.comnih.govresearchgate.net |

Pharmacodynamic Biomarker Identification in Preclinical Animal Studies

Preclinical animal models have been instrumental in identifying pharmacodynamic biomarkers that indicate this compound's biological activity. In studies involving endotoxemic rabbits, this compound administration was associated with a decrease in several key biomarkers. nih.govresearchgate.net These include Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, and Caspase-3, an enzyme crucial for executing apoptosis or programmed cell death. nih.govresearchgate.net Furthermore, reductions in serum levels of Lactate Dehydrogenase (LDH) and cardiac Troponin I (cTnI) were observed, suggesting a protective effect against cellular and cardiac muscle damage, respectively. nih.govresearchgate.net

In rat models of endotoxemia induced by lipopolysaccharide (LPS), this compound pretreatment significantly lowered the serum levels of TNF-α. researchgate.net Similarly, in studies of ischemia-reperfusion injury in rats, this compound reduced plasma creatine kinase and cardiac myeloperoxidase (MPO) activity, further indicating its cardioprotective effects. nih.govresearchgate.net

Pharmacodynamic Biomarkers Modulated by this compound in Preclinical Studies

| Biomarker | Effect Observed | Disease Model | Animal Model | Reference |

|---|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased | Endotoxemia | Rabbit, Rat | nih.govresearchgate.netresearchgate.net |

| Caspase-3 | Decreased | Endotoxemia | Rabbit | nih.govresearchgate.net |

| Lactate Dehydrogenase (LDH) | Decreased | Endotoxemia | Rabbit, Rat | nih.govresearchgate.netresearchgate.net |

| Cardiac Troponin I (cTnI) | Decreased | Endotoxemia | Rabbit | nih.govresearchgate.net |

| Creatine Kinase (CK) | Decreased | Ischemia-Reperfusion Injury | Rat | nih.govresearchgate.net |

| Myeloperoxidase (MPO) | Decreased | Ischemia-Reperfusion Injury | Rat | nih.govresearchgate.net |

| Superoxide (B77818) Anion | Decreased | Endotoxemia | Rat | mdpi.com |

Mechanistic Explanations for Observed Phenotypes in Disease Models

The beneficial effects of this compound observed in various disease models are underpinned by its influence on specific molecular pathways.